7-Chloro-1-ethyl-4-azaindole
CAS No.:
Cat. No.: VC20474611
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2 |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 7-chloro-1-ethylpyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C9H9ClN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |
| Standard InChI Key | KKJBRRDBEKABND-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC2=NC=CC(=C21)Cl |
Introduction
Structural and Nomenclature Overview
7-Chloro-1-ethyl-4-azaindole is a heterocyclic aromatic compound belonging to the azaindole family, characterized by a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyridine ring. The "4-azaindole" designation indicates the position of the nitrogen atom in the six-membered ring (pyridine moiety), while "7-chloro" and "1-ethyl" specify substituents at the seventh and first positions of the fused ring system, respectively . The structural formula is represented as follows:
This compound’s unique electronic configuration, arising from the electron-withdrawing chlorine atom and the electron-donating ethyl group, imparts distinct reactivity and physicochemical properties.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 7-chloro-1-ethyl-4-azaindole involves multi-step functionalization of the azaindole core.
N-Alkylation at Position 1
| Method | Reagents | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| Directed metalation | LDA, ClSiMe₃ | –78°C | 60–70% | High (C-7) |
| N-Oxide-mediated | H₂O₂, POCl₃, DIPEA | 80–100°C | 80–85% | Moderate |
The N-oxide route offers higher yields but requires careful control of reaction conditions to avoid over-oxidation .
Physicochemical Properties
Spectral Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.95 (d, J = 5.6 Hz, 1H, H-3), 7.25 (d, J = 5.6 Hz, 1H, H-2), 8.35 (s, 1H, H-5) .
-
¹³C NMR (100 MHz, CDCl₃): δ 12.8 (CH₂CH₃), 38.5 (CH₂CH₃), 115.2 (C-3), 121.4 (C-2), 128.9 (C-5), 135.6 (C-7), 142.1 (C-4), 150.3 (C-6) .
Thermodynamic Data
-
Melting point: 142–144°C
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<0.1 mg/mL at 25°C) .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The chlorine atom can be replaced under harsh conditions:
-
Amination: React with primary amines (e.g., benzylamine) in DMF at 120°C (yield: 50–60%) .
-
Methoxylation: Treatment with sodium methoxide in methanol under reflux (yield: 55–65%) .
Applications in Medicinal Chemistry
7-Chloro-1-ethyl-4-azaindole serves as a privileged scaffold in drug discovery due to its ability to modulate kinase activity and protein-protein interactions. Notable applications include:
Kinase Inhibition
The compound’s planar structure facilitates ATP-competitive binding in kinases. Derivatives have shown nanomolar IC₅₀ values against JAK2 and CDK2 .
Antimicrobial Agents
Chlorinated azaindoles exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains (MIC: 2–4 µg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume